molecular formula C21H21ClN4O2 B2668745 3-(1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034224-85-4

3-(1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2668745
CAS No.: 2034224-85-4
M. Wt: 396.88
InChI Key: UPADPRZIESCGCD-UHFFFAOYSA-N
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Description

Historical Development of Pyrido[2,3-d]pyrimidine Research

The pyrido[2,3-d]pyrimidine scaffold first gained attention in the 1980s as a bioisostere of quinazoline, a heterocycle foundational to tyrosine kinase inhibitors like gefitinib. Early synthetic efforts, such as Kisliuk and colleagues’ 1993 work, focused on pyrido[2,3-d]pyrimidine-2,4-diamines synthesized via condensation of 2,4,6-triaminopyrimidine with nitromalonaldehyde derivatives. These compounds exhibited dihydrofolate reductase (DHFR) inhibition, mirroring the mechanism of antifolates like methotrexate but with improved selectivity. The 1990s saw diversification into antitumor agents, exemplified by piritrexim, a pyrido[2,3-d]pyrimidine derivative that suppressed DHFR in rat carcinosarcoma models without interfering with histamine metabolism. Over the past decade, synthetic methodologies have expanded to include solid-phase techniques and regioselective functionalization, enabling systematic structure-activity relationship studies.

Significance in Medicinal Chemistry and Drug Design

Pyrido[2,3-d]pyrimidines occupy a critical niche due to their dual capacity for enzyme inhibition and receptor modulation. Their planar bicyclic structure mimics purine nucleobases, facilitating interactions with ATP-binding pockets in kinases and nucleotide-binding domains in reductases. For instance, substitutions at the 2- and 4-positions modulate affinity for DHFR, while modifications at the 6- and 7-positions influence selectivity toward bacterial vs. human isoforms. Additionally, the scaffold’s synthetic versatility allows incorporation of lipophilic groups—such as aryl ethers or piperazine derivatives—to enhance blood-brain barrier penetration or aqueous solubility. This adaptability has spurred investigations into applications ranging from antiparasitic agents (Toxoplasma gondii) to checkpoint kinase 1 (CHK1) inhibitors.

Structural Classification of Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidine derivatives are classified by their substitution patterns and ring saturation:

  • 2,4-Diamino derivatives : Historically the most studied subclass, these compounds often feature alkyl or aryl groups at N~6~ to optimize DHFR inhibition.
  • 7-Oxo derivatives : Saturation of the pyridone ring at positions 7 and 8 enhances planarity, favoring intercalation into DNA or RNA.
  • 3-Substituted analogs : A newer subclass incorporating piperidine, morpholine, or acylated amines at the 3-position to modulate pharmacokinetic properties. For example, 3-(piperidin-4-yl) substitutions improve metabolic stability by shielding the core from cytochrome P450 oxidation.
  • Fused-ring systems : Annelation with thiophene or benzofuran rings expands π-stacking interactions, as seen in dual EGFR/HER2 inhibitors.

The compound 3-(1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one falls into the 3-substituted subclass, distinguished by its 3-(3-chlorophenylpropanoyl)piperidine moiety. This side chain combines a chlorinated aryl group—known to enhance target affinity through hydrophobic interactions—with a conformationally constrained piperidine ring, potentially reducing off-target binding.

Positioning of 3-(1-(3-(3-Chlorophenyl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one in Current Research

Recent trends in pyrido[2,3-d]pyrimidine research emphasize three strategies: (1) targeting resistant DHFR mutants, (2) dual inhibition of kinases and reductases, and (3) improving CNS bioavailability. The subject compound aligns with the third strategy, as its piperidine moiety may facilitate blood-brain barrier penetration via active transport. Additionally, the 3-chlorophenylpropanoyl group introduces a stereoelectronic profile distinct from earlier derivatives, potentially enabling novel interactions with hydrophobic enzyme subpockets. Computational docking studies of analogous structures suggest that such substituents occupy regions adjacent to the NADPH-binding site in DHFR, altering cofactor orientation and inhibitor residence time.

Current synthetic routes to this compound likely derive from Queener and colleagues’ reductive alkylation methods, where 2,4-diaminopyrido[2,3-d]pyrimidine intermediates undergo sequential N-alkylation with 3-(3-chlorophenyl)propanoyl chloride and piperidine-4-carboxaldehydes. Advances in one-pot annelation—reported in 2023 for pyrido[2,3-d]pyrimidin-7-ones—may further streamline production by condensing substituted pyridines with prefunctionalized pyrimidine precursors.

Properties

IUPAC Name

3-[1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c22-16-4-1-3-15(13-16)6-7-19(27)25-11-8-17(9-12-25)26-14-24-20-18(21(26)28)5-2-10-23-20/h1-5,10,13-14,17H,6-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPADPRZIESCGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperidine-Substituted Derivatives

Pyrido[2,3-d]pyrimidin-4(3H)-ones with piperidine substituents exhibit significant pharmacological diversity:

Compound Substituent on Piperidine Key Activity Reference
Target Compound 3-(3-Chlorophenyl)propanoyl To be determined (structural analogy suggests antimicrobial/cytotoxic)
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one 3,4-Dichlorobenzyl Potent kinase inhibition (cell-based assays)
8-(4-(2-(4-(2,4-Difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one 2,4-Difluorophenyl Improved selectivity in enzyme assays
8-(4-(2-(4-(Benzodioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Benzodioxol-5-ylmethyl Enhanced metabolic stability

Key Observations :

  • Electron-withdrawing groups (Cl, F) on aryl substituents (e.g., 3,4-dichlorobenzyl in ) correlate with increased kinase inhibitory activity, likely due to enhanced hydrophobic interactions and binding affinity.
  • Benzodioxol groups () improve metabolic stability, suggesting that bulkier substituents may reduce cytochrome P450-mediated oxidation.
Thiazole- and Hydrazine-Linked Derivatives
Compound Substituent Key Activity Reference
3-(2-(2-Phenylthiazol-4-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (K1-K5) Thiazole-ethyl linkage Cytotoxicity (IC₅₀: 2–10 μM vs. MCF-7/HepG2)
Aryliden hydrazinylpyrido[2,3-d]pyrimidin-4-ones Hydrazine-linked arylidenes Antimicrobial (MIC: 4–16 μg/mL)

Key Observations :

  • Thiazole-ethyl derivatives () demonstrate potent cytotoxicity, likely via intercalation or topoisomerase inhibition. The target compound’s propanoylpiperidine group may reduce cytotoxicity compared to thiazole-based analogs, favoring therapeutic index optimization.
  • Hydrazine-linked compounds () show broad-spectrum antimicrobial activity, suggesting that the target compound’s piperidine-propanoyl moiety could be modified with hydrazine groups to enhance antibacterial properties.
Aminoethyl and Tetrahydro Derivatives
Compound Substituent Key Activity Reference
3-(2-N,N-Dimethylaminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one Dimethylaminoethyl Anxiolytic (four-plate test in mice)
1,2,3,4-Tetrahydro-pyrido[2,3-d]pyrimidines (B series) Reduced pyrido[2,3-d]pyrimidinone Antiplatelet (IC₅₀: 50–100 μM vs. ADP)

Key Observations :

  • Aminoethyl substituents () confer CNS activity, highlighting the scaffold’s versatility. The target compound’s piperidine group may similarly modulate CNS penetration but requires empirical validation.
  • Tetrahydro derivatives () exhibit stronger antiplatelet effects than their oxidized counterparts, suggesting that saturation of the pyrimidinone ring enhances target engagement.

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